molecular formula C13H10O B1606127 2-Methyldibenzofuran CAS No. 7320-51-6

2-Methyldibenzofuran

Cat. No.: B1606127
CAS No.: 7320-51-6
M. Wt: 182.22 g/mol
InChI Key: JBFNQSFELCVNBC-UHFFFAOYSA-N
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Description

2-Methyldibenzofuran is an organic compound with the molecular formula C₁₃H₁₀O It is a derivative of dibenzofuran, where a methyl group is attached to the second carbon of the dibenzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyldibenzofuran can be synthesized through several methods. One common approach involves the cyclization of diarylether derivatives. This method typically involves the formation of the furan ring by creating a carbon-oxygen bond. Another method includes the cyclization of benzofuran or phenol derivatives .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow similar principles to the laboratory synthesis, with adjustments for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Methyldibenzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxyl or carbonyl derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

2-Methyldibenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyldibenzofuran involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific molecular targets and pathways can vary depending on the context of its use .

Comparison with Similar Compounds

    Dibenzofuran: The parent compound of 2-Methyldibenzofuran, lacking the methyl group.

    Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.

    2-Hydroxybenzofuran: A hydroxylated derivative of benzofuran.

Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This modification can enhance its stability, alter its solubility, and affect its interactions with other molecules .

Properties

CAS No.

7320-51-6

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

3-methyldibenzofuran

InChI

InChI=1S/C13H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8H,1H3

InChI Key

JBFNQSFELCVNBC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=CC=CC=C32

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3O2

Key on ui other cas no.

7320-51-6

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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